3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one
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Overview
Description
3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of chalcones Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acid derivatives, while reduction can produce saturated alcohols .
Scientific Research Applications
3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound is used in the development of organic electronic materials and as a dye intermediate.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and higher stability under various conditions .
Properties
CAS No. |
3407-00-9 |
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Molecular Formula |
C25H20O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C25H20O/c26-25(21-13-5-2-6-14-21)18-24(20-10-3-1-4-11-20)23-17-9-15-19-12-7-8-16-22(19)23/h1-17,24H,18H2 |
InChI Key |
OSSRQMGPHBRPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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